molecular formula C9H12NO3P B12543489 (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid CAS No. 653593-92-1

(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid

Cat. No.: B12543489
CAS No.: 653593-92-1
M. Wt: 213.17 g/mol
InChI Key: UPPZTOFBQNDHGK-UHFFFAOYSA-N
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Description

The compound "(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid" (CAS 141120-17-4) is a bicyclic aminophosphonic acid derivative. Structural analysis reveals a fused indene core with a phosphonic acid (-PO(OH)₂) and an amino (-NH₂) group attached to the bridgehead carbon (position 1 or 2, depending on isomerism) . Key properties include:

  • Molecular Formula: C₉H₁₂NO₃P
  • Molecular Weight: 213.17 g/mol
  • Density: 1.46 g/cm³ .

Properties

CAS No.

653593-92-1

Molecular Formula

C9H12NO3P

Molecular Weight

213.17 g/mol

IUPAC Name

(1-amino-2,3-dihydroinden-1-yl)phosphonic acid

InChI

InChI=1S/C9H12NO3P/c10-9(14(11,12)13)6-5-7-3-1-2-4-8(7)9/h1-4H,5-6,10H2,(H2,11,12,13)

InChI Key

UPPZTOFBQNDHGK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(N)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable indane derivative with phosphorous acid in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as 1-propanol, with the use of azobisisobutyronitrile as a radical initiator .

Industrial Production Methods

Industrial production methods for (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the phosphonic acid group can yield phosphine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid serves as a catalyst or ligand. Its ability to form stable complexes with metal ions enhances reaction efficiency in various synthetic pathways.

Biology

The compound has been investigated for its role in biochemical pathways. Notably, it acts as a competitive inhibitor of phenylalanine ammonia-lyase (PAL), an enzyme crucial in the phenylpropanoid biosynthetic pathway. This inhibition can lead to significant alterations in the levels of phenolic compounds in plants.

Medicine

Research indicates potential therapeutic applications of this compound in treating diseases linked to phenolic metabolism disruptions. Its ability to modulate enzyme activity opens avenues for developing treatments targeting metabolic disorders.

Case Study 1: Inhibition of Phenylalanine Ammonia-Lyase

Research demonstrated that (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid effectively inhibits PAL activity in plant systems. This inhibition leads to decreased trans-cinnamic acid formation, which is pivotal for the biosynthesis of flavonoids and lignin—essential components for plant growth and defense.

Biological Activity Effect Observed Reference
Inhibition of PALDecreased trans-cinnamic acid formation
Modulation of phenolic compoundsReduced levels leading to stunted growth
Altered stress responseImpaired resistance to drought

Case Study 2: Applications in Cannabis Tissue Culture

A study explored the effects of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid on cannabis tissue culture. The inclusion of this compound at 1 mM concentration resulted in a 334% increase in protoplast yield compared to control media without the compound. Additionally, it led to a 28% decrease in total soluble phenolics and a 52% decrease in tissue browning.

Experimental Condition Outcome
AIP at 1 mM334% increase in protoplast yield
AIP inclusion28% decrease in total soluble phenolics
Control vs AIP52% decrease in tissue browning

Mechanism of Action

The mechanism of action of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. This makes the compound a potential candidate for the development of enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic Acid Hydrochloride
  • CAS : 1416354-35-2
  • Molecular Formula: C₉H₁₃ClNO₃P
  • Purity : 97% .
  • Key Differences: This hydrochloride salt form enhances solubility in polar solvents. The amino group is at position 2, altering steric and electronic properties compared to the 1-amino isomer.
b. (3-Aminophenyl)phosphonic Acid
  • Molecular Formula: C₆H₈NO₃P
  • Structure: A monocyclic benzene ring with amino and phosphonic acid groups at position 3.
  • Properties : White crystalline solid with high water solubility but poor organic solvent compatibility .
c. Compound 1 and 2 from
  • Examples: Bromo- and mercapto-substituted indenylpropanoic acids.
  • Key Differences : These lack the phosphonic acid moiety but share the indene core, highlighting the role of the -PO(OH)₂ group in chelation and acidity.

Physicochemical Properties

Property Target Compound (3-Aminophenyl)phosphonic Acid
Solubility Limited data; moderate in polar solvents (inferred from hydrochloride salt ). High in water, low in organics .
Acidity (pKa) Not reported; typical phosphonic acids: pKa₁ ~1–2, pKa₂ ~5–7 . Similar pKa range .
Thermal Stability Stable under standard conditions. Stable, but P–C bond breaks under oxidative stress .

The bicyclic indene core may slightly elevate pKa values due to electron-donating effects of the amino group, enhancing metal-chelation capabilities compared to simpler arylphosphonic acids.

Biological Activity

(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid is a phosphonic acid derivative characterized by its unique structure, which includes an amino group attached to a dihydroindene ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. The presence of the phosphonic acid moiety enhances its reactivity and interaction with biological systems, making it a subject of interest for further studies.

Chemical Structure and Properties

The chemical structure of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid allows for various interactions within biological systems. Its functional groups enable it to undergo reactions typical of phosphonic acids, contributing to its biological activity. The compound's ability to mimic natural substrates enhances its potential as a pharmacological agent.

Biological Activities

Research indicates that (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid exhibits several notable biological activities:

Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has shown promise in inhibiting glutamate receptors, which play a critical role in neurotransmission and have implications in neurological disorders.

Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid may also possess such effects, potentially making it a candidate for treating neurodegenerative diseases .

Synthesis Methods

The synthesis of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid can be achieved through several methods, including:

  • Palladium-Catalyzed Reactions : Utilizing palladium catalysts to facilitate the coupling of aryl halides with vinyl phosphonic acids.
  • One-Pot Syntheses : Streamlined methods that combine multiple steps into a single reaction process for efficiency and yield improvement.

These synthetic pathways are crucial for producing the compound in sufficient quantities for biological testing and application .

Comparative Analysis

The distinct dihydroindene structure combined with the phosphonic acid functionality gives (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid unique properties compared to other aminophosphonic acids. Below is a comparison table highlighting some similar compounds:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
(2-Aminoethyl)(phenyl)phosphonic acidContains an aminoethyl groupInhibits certain kinasesSimpler structure; less complex than the target compound
2-Aminobenzenesulfonic acidSulfonic acid instead of phosphonicAntibacterial propertiesLacks phosphonate functionality
3-Aminocyclohexanepropionic acidCyclohexane ring structureNeuroprotective effectsDifferent ring system compared to indene

This table illustrates how (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid stands out due to its unique structural characteristics and potential biological activities.

Case Studies and Research Findings

Several studies have focused on the biological activity of aminophosphonic acids and their derivatives. For instance:

Study on Neuroprotective Properties : A recent investigation highlighted the neuroprotective effects of similar compounds in models of Alzheimer's disease. The study demonstrated that these compounds could inhibit neurotoxic pathways mediated by glutamate receptors, suggesting a potential therapeutic role for (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid in neurodegenerative conditions .

Pharmacological Investigations : Further research has explored the pharmacological properties of aminophosphonic acids in various cellular models. These studies revealed that certain derivatives could selectively inhibit cancer cell proliferation while sparing normal cells, indicating their potential as anticancer agents .

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